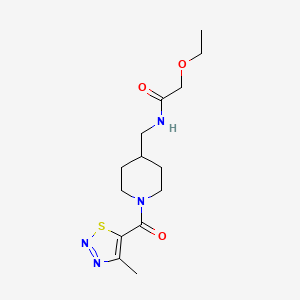

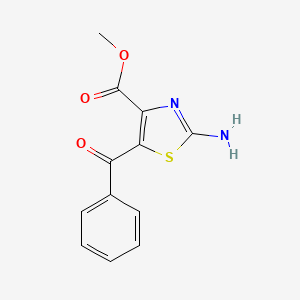

Methyl-2-Amino-5-benzoyl-1,3-thiazol-4-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and material science. This compound belongs to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen within the ring structure. These compounds have been widely studied for their diverse chemical reactivity and potential in developing new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives related to methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate involves multiple steps, including the cyclization of thioamide with chloroacetoacetate and the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives in the presence of various catalysts to produce a wide range of thiazole-containing compounds. These processes yield the compound with high specificity and under controlled conditions to ensure the purity and structural integrity of the synthesized product (Durcik et al., 2020).

Molecular Structure Analysis

The molecular structure of methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate and its derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. These studies reveal detailed insights into the compound's molecular geometry, including bond lengths, angles, and the overall three-dimensional arrangement. Intramolecular and intermolecular hydrogen bonding plays a crucial role in stabilizing the structure and affecting its reactivity and interactions with other molecules (Haroon et al., 2018).

Chemical Reactions and Properties

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including methylation, cyclization, and interactions with different reagents to form a wide array of derivatives. These reactions are influenced by the presence of functional groups in the compound, which can be selectively modified to alter the compound's properties and reactivity for specific applications. The synthesis and modification processes are carefully designed to explore the chemical space around the molecule for potential use in drug discovery and material science (Mohamed, 2014; Mohamed, 2021).

Physical Properties Analysis

The physical properties of methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and the nature of its functional groups. Studies have shown that modifications to the thiazole ring and the incorporation of different substituents can significantly affect these physical properties, enabling the customization of the compound for specific purposes (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties of methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate are defined by its reactivity with various chemical agents, its potential for forming bonds and interactions with other molecules, and its behavior under different chemical conditions. These properties are essential for exploring the compound's use in synthesizing new materials, developing pharmaceuticals, and other chemical applications. The detailed understanding of these chemical properties allows chemists to predict and control the outcomes of reactions involving this compound (Ram et al., 1992).

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazolderivate, einschließlich Methyl-2-Amino-5-benzoyl-1,3-thiazol-4-carboxylat, weisen antioxidative Eigenschaften auf . Sie können freie Radikale im Körper neutralisieren, was oxidativen Stress reduzieren und möglicherweise verschiedene Gesundheitszustände verhindern kann.

Analgetische und entzündungshemmende Eigenschaften

Verbindungen, die mit dem Thiazolring verwandt sind, sollen analgetische und entzündungshemmende Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente.

Antimikrobielle und antifungale Anwendungen

Thiazolderivate haben vielversprechende antimikrobielle und antifungale Aktivitäten gezeigt . Sie könnten bei der Entwicklung neuer antimikrobieller und antifungaler Mittel eingesetzt werden, die zur Bekämpfung resistenter Bakterien- und Pilzstämme beitragen .

Antivirale Eigenschaften

Thiazolverbindungen wurden auch mit antiviralen Eigenschaften in Verbindung gebracht . So enthält beispielsweise Ritonavir, ein antiretrovirales Medikament, einen Thiazolring .

Diuretische Wirkungen

Thiazolderivate haben diuretische Wirkungen gezeigt . Dies könnte sie bei der Behandlung von Erkrankungen wie Bluthochdruck und Ödemen nützlich machen, bei denen die Reduzierung von Flüssigkeit im Körper vorteilhaft ist.

Neuroprotektive Wirkungen

Thiazolverbindungen wurden mit neuroprotektiven Wirkungen in Verbindung gebracht . Sie könnten möglicherweise bei der Behandlung neurodegenerativer Erkrankungen eingesetzt werden.

Antitumor- oder zytotoxische Arzneimittelmoleküle

Thiazolderivate wurden als Antitumor- oder zytotoxische Arzneimittelmoleküle gefunden . Sie könnten bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden.

Liganden von Östrogenrezeptoren

Aminothiazolverbindungen, zu denen this compound gehört, können als Liganden von Östrogenrezeptoren wirken . Dies eröffnet potenzielle Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Östrogenrezeptoren.

Wirkmechanismus

Target of Action

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds . The primary target of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by the first amino acid addition to the peptidoglycan sugar moiety, which is a key element for bacterial cell wall .

Mode of Action

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The action of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . The downstream effects of this interaction include the disruption of bacterial cell wall synthesis, leading to the death of the bacterial cells .

Result of Action

The molecular and cellular effects of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate’s action include the disruption of bacterial cell wall synthesis, leading to bacterial cell death . This makes the compound potentially useful as an antibacterial agent .

Action Environment

The action, efficacy, and stability of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s efficacy as a corrosion inhibitor increases with the increase in inhibitor concentration and temperature . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335. Precautionary statements include P271, P261, and P280.

Zukünftige Richtungen

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase , suggesting potential future directions for research and development in this area.

Biochemische Analyse

Biochemical Properties

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Related 2-aminothiazoles have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . These effects suggest that Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-17-11(16)8-10(18-12(13)14-8)9(15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYDLGSJYYLWMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)

![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)

![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)

![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride](/img/structure/B2485550.png)

![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2485557.png)